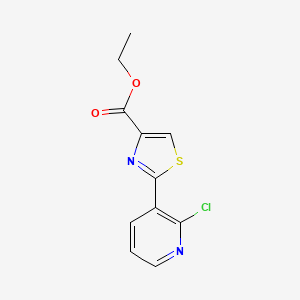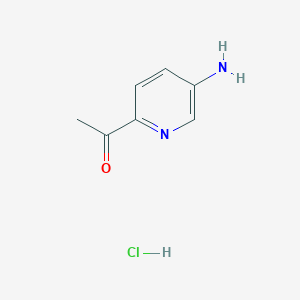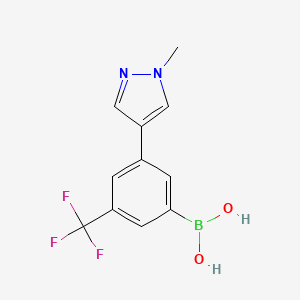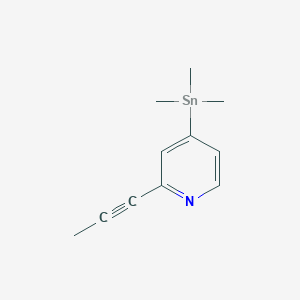
2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a propynyl group and a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine typically involves the reaction of 2-bromo-4-(trimethylstannyl)pyridine with a propynyl Grignard reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylstannyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine involves its interaction with various molecular targets. The propynyl group can participate in π-π interactions with aromatic systems, while the trimethylstannyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-1-YN-1-YL)pyridine: Lacks the trimethylstannyl group, making it less versatile in certain reactions.
4-(Trimethylstannyl)pyridine: Lacks the propynyl group, limiting its ability to participate in π-π interactions.
2-(Prop-1-YN-1-YL)-4-(trimethylsilyl)pyridine: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
2-(Prop-1-YN-1-YL)-4-(trimethylstannyl)pyridine is unique due to the presence of both the propynyl and trimethylstannyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H15NSn |
|---|---|
Molecular Weight |
279.95 g/mol |
IUPAC Name |
trimethyl-(2-prop-1-ynylpyridin-4-yl)stannane |
InChI |
InChI=1S/C8H6N.3CH3.Sn/c1-2-5-8-6-3-4-7-9-8;;;;/h4,6-7H,1H3;3*1H3; |
InChI Key |
AYXKQFIRUABJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC=CC(=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)
![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)
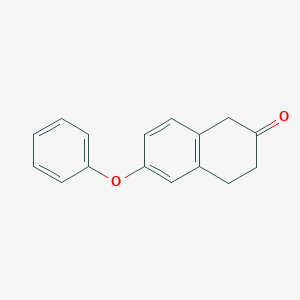
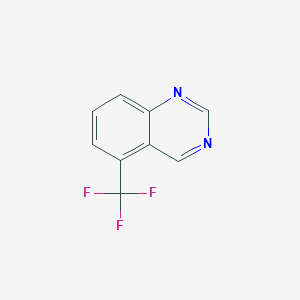
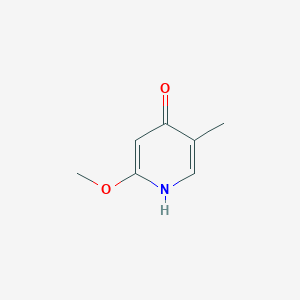
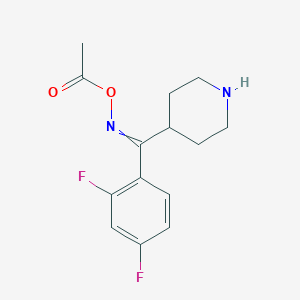
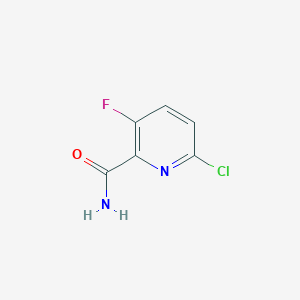
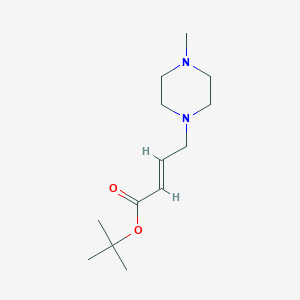


![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
